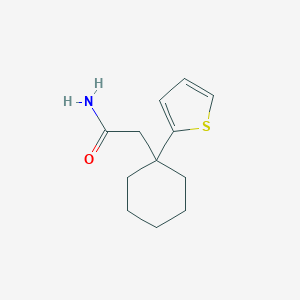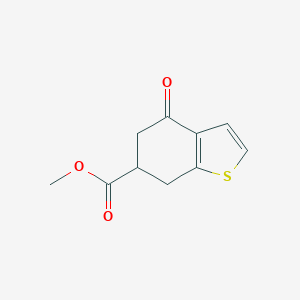
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylate, also known as Methyl Tetrahydrobenzothiophene Carboxylate (MTBC), is a chemical compound with potential applications in scientific research. It belongs to the family of benzothiophene derivatives and has been synthesized using various methods.
Mecanismo De Acción
MTBC inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase cascade, a series of proteases that are responsible for the breakdown of cellular components during apoptosis. MTBC has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MTBC has been found to have antioxidant and anti-inflammatory effects in vitro. It has been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. MTBC has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTBC has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield using the most commonly used method. It has also been found to have low toxicity in vitro. However, there are limitations to the use of MTBC in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. It also has limited stability in solution, which can affect its activity over time.
Direcciones Futuras
There are several potential future directions for the use of MTBC in scientific research. One potential direction is the further study of its anticancer properties, particularly in combination with other chemotherapeutic agents. Another potential direction is the study of its potential use in the treatment of neurodegenerative diseases. Additionally, the development of more stable and soluble forms of MTBC could expand its use in various assays.
Métodos De Síntesis
MTBC has been synthesized using several methods, including the reaction of 2-thiophenecarboxylic acid with methyl vinyl ketone, and the reaction of 2-thiophenecarboxylic acid with ethyl acetoacetate. The most commonly used method involves the reaction of 2-thiophenecarboxylic acid with methyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The yield of this method is around 70%.
Aplicaciones Científicas De Investigación
MTBC has been used in scientific research as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. MTBC has been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propiedades
Fórmula molecular |
C10H10O3S |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
methyl 4-oxo-6,7-dihydro-5H-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-3,6H,4-5H2,1H3 |
Clave InChI |
CXQNQXURUHDCEW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2=C(C=CS2)C(=O)C1 |
SMILES canónico |
COC(=O)C1CC2=C(C=CS2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


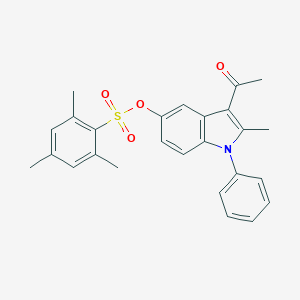
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285940.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)
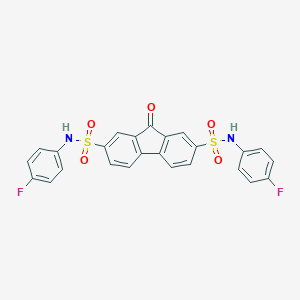
![1-({7-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-9H-fluoren-2-yl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B285948.png)
![6,6-Dimethyl-2-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B285950.png)
![Ethyl 3-amino-6,6-dimethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B285951.png)
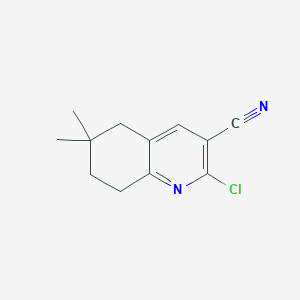
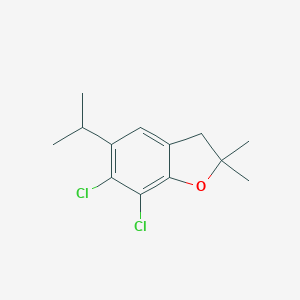
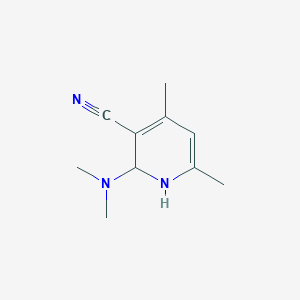
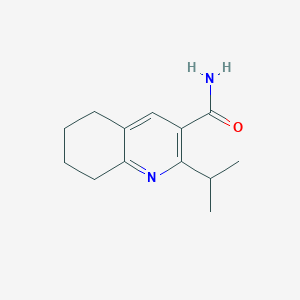
![2-Amino-4,5,6,7-tetrahydrospiro[1-benzothiophene-6,1'-cyclohexane]-3-carboxamide](/img/structure/B285958.png)
